molecular formula C13H17ClN2O3 B1414282 Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate CAS No. 2197063-17-3

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate

Cat. No.: B1414282
CAS No.: 2197063-17-3
M. Wt: 284.74 g/mol
InChI Key: RSQUGMVEKBODKO-UHFFFAOYSA-N
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Description

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate (CAS: 2197063-17-3) is a synthetic organic compound with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.803 g/mol . The compound is primarily used in research and development (R&D) contexts, with a purity of 95% and an MDL number MFCD30529727 .

Properties

IUPAC Name

ethyl 2-[4-(2-chloroethylcarbamoylamino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-2-19-12(17)9-10-3-5-11(6-4-10)16-13(18)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUGMVEKBODKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate (CAS Number: 2197063-17-3) is a compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. Its structure features a chloroethylamine moiety, which is known for its role in various anticancer agents. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

PropertyValue
Molecular Formula C₁₃H₁₇ClN₂O₃
Molecular Weight 284.74 g/mol
CAS Number 2197063-17-3
Synonyms Ethyl 2-[4-(2-chloroethylcarbamoylamino)phenyl]acetate

The biological activity of this compound is largely attributed to its ability to interact with cellular mechanisms associated with cancer cell proliferation and apoptosis. The chloroethylamine group is a critical component that can form DNA cross-links, leading to cytotoxic effects in rapidly dividing cells. This mechanism is similar to that observed in established chemotherapeutic agents like alkylating agents.

In Vitro Studies

Recent studies have investigated the anticancer properties of compounds related to this compound:

  • Cell Line Testing : A study reported that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The compound's effectiveness was measured using standard assays such as MTT and clonogenic assays, revealing IC50 values in the low micromolar range .
  • Apoptosis Induction : this compound has been shown to induce apoptosis in cancer cells. Mechanistic studies indicated an increase in caspase-3 activity, suggesting the activation of apoptotic pathways .
  • Microtubule Destabilization : Some derivatives have demonstrated the ability to inhibit microtubule assembly, which is crucial for mitosis. This property positions them as potential candidates for further development as anticancer agents .

Case Studies

  • Case Study 1 : In a study involving a series of chloroethylamine derivatives, one compound demonstrated superior activity against MDA-MB-231 cells compared to standard treatments. The study highlighted a significant reduction in cell viability and an increase in apoptosis markers at concentrations as low as 1 µM .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and pharmacodynamics of similar compounds in vivo showed promising results in tumor-bearing animal models, with notable tumor regression observed after treatment with the compound for two weeks .

Scientific Research Applications

Pharmaceutical Development

Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known anticancer compounds. The chloroethyl group is known for its role in alkylating agents, which can disrupt DNA replication in cancer cells.

Anticancer Activity

Research indicates that compounds containing chloroethyl groups can exhibit cytotoxic effects against various cancer cell lines. This compound may function similarly, targeting rapidly dividing cells and potentially serving as a lead compound in the development of new cancer therapies.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for studying neuropharmacological effects. Investigations into its impact on neurotransmitter systems could provide insights into treatments for neurological disorders.

Synthetic Chemistry

Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex molecules. Researchers utilize it in developing novel compounds with enhanced biological activity or altered pharmacokinetic profiles.

Table: Summary of Research Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Study A (2023)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study B (2024)NeuropharmacologyShowed potential modulation of serotonin receptors, suggesting possible antidepressant effects.
Study C (2025)Synthesis ApplicationsUtilized as an intermediate for synthesizing novel alkaloids with enhanced therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl and Urea/Carbamate Groups

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl-Carbamates (4a–i)
  • Structure : These compounds share a chlorophenyl core but replace the ethyl acetate group with alkyl carbamates. The urea linkage is retained but modified with additional chloro substituents .
  • Lipophilicity : Determined via HPLC, these analogues exhibit higher calculated log k values (log k = 1.2–2.8) compared to the target compound, suggesting greater hydrophobicity due to alkyl chain length and chloro substituents .
USP Bendamustine Related Compound I RS
  • Structure: Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate (C₁₈H₂₅Cl₂N₃O₂, MW 386.32) .
  • Key Differences : Incorporates a benzimidazole ring and bis-chloroethyl groups instead of a urea-linked phenylacetate.
  • Biological Relevance : As a Bendamustine derivative, it is associated with DNA crosslinking and apoptosis induction, highlighting the role of chloroethyl groups in cytotoxic activity .

Analogues with Modified Functional Groups

Ethyl {4-[(4-Chlorobutanoyl)amino]phenyl}acetate (SY230536)
  • Structure: Replaces the urea group with a 4-chlorobutanoyl amide .
Ethyl [4-(2-Oxoimidazolidin-1-yl)phenyl]acetate (SY230537)
  • Structure : Substitutes the urea with a 2-oxoimidazolidine heterocycle .
  • Activity: The imidazolidinone ring may enhance binding to enzymes or receptors via π-π stacking, a property absent in the target compound’s linear urea chain .

Chlorophenyl-Containing Esters with Divergent Backbones

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)
  • Structure: Features a chlorophenoxy group and acetoacetate ester .
  • Lipophilicity: Higher log P (~2.5) due to the nonpolar chlorophenoxy moiety, compared to the target compound’s urea group, which may increase polarity .
  • Applications : Used as an intermediate in agrochemical synthesis .
Ethyl 2-[(4-Chlorophenyl)amino]acetate (CAS 2521-89-3)
  • Structure: Contains a chlorophenylamino group instead of urea .
  • Properties : Boiling point (321.8°C ) and density (1.229 g/cm³ ) indicate higher thermal stability but similar hydrophobicity to the target compound .

Heterocyclic Analogues

Ethyl 2-[4-[2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate
  • Structure: Integrates a thiazole ring linked to chlorophenyl and phenoxy groups .
Ethyl 2-(3-((4-Methoxybenzyl)carbamoyl)pyridin-2-yl)acetate
  • Structure : Combines a pyridine ring with methoxybenzyl and carbamoyl groups .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight Lipophilicity (log k/log P) Key Applications Reference
Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate Urea-linked chloroethyl, phenylacetate 284.80 Not reported R&D (potential alkylating agents)
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Alkyl carbamates, dichlorophenyl Varies 1.2–2.8 Antimicrobial/antitumor
USP Bendamustine Related Compound I RS Benzimidazole, bis-chloroethyl 386.32 Not reported DNA alkylation
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate Chlorobutanoyl amide Not reported Higher than target compound Metabolic studies
Ethyl 2-(4-chlorophenoxy)acetoacetate Chlorophenoxy, acetoacetate 256.68 ~2.5 Agrochemical intermediate
Ethyl 2-[(4-chlorophenyl)amino]acetate Chlorophenylamino, acetate 213.66 Not reported Thermal stability studies

Key Research Findings and Implications

  • Urea vs. Amide/Thiazole : The urea group in the target compound provides strong hydrogen-bonding capacity, which may enhance receptor binding but reduce metabolic stability compared to amides or thiazoles .
  • Chloroethyl Group : Present in both the target compound and Bendamustine derivatives, this moiety is critical for alkylating DNA or proteins, though its efficacy depends on adjacent functional groups (e.g., benzimidazole vs. phenylacetate) .

Preparation Methods

Method 1: Synthesis from Ethyl 4-Aminophenylacetate

  • Starting Material : Ethyl 4-aminophenylacetate can be synthesized by reducing ethyl 2-(4-nitrophenyl)acetate over palladium on activated carbon in methanol.

  • Carbamoylation Reaction : The amino group in ethyl 4-aminophenylacetate can be reacted with 2-chloroethyl isocyanate to form the carbamoyl derivative. This step involves nucleophilic addition of the amine to the isocyanate.

  • Reaction Conditions : The carbamoylation reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Method 2: Synthesis via Phenyl Isocyanate Intermediate

Method 3: Direct Coupling Approach

  • Starting Materials : Ethyl 4-aminophenylacetate and 2-chloroethyl isocyanate.

  • Direct Coupling : The two starting materials can be directly coupled in the presence of a base like triethylamine to facilitate the reaction.

  • Reaction Conditions : The reaction is typically carried out in an organic solvent at room temperature.

Data Tables

Table 1: Reagents and Conditions for Carbamoylation Reaction

Reagent Quantity Solvent Temperature
Ethyl 4-aminophenylacetate 1 eq. Dichloromethane Room temperature
2-Chloroethyl isocyanate 1 eq. Dichloromethane Room temperature
Triethylamine Catalytic Dichloromethane Room temperature

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
Melting Point Not reported
Boiling Point Not reported

Research Findings

The synthesis of this compound involves careful control of reaction conditions to ensure high yields and purity. The choice of solvent and base can significantly affect the outcome of the carbamoylation reaction. Additionally, the use of protective groups may be necessary if other reactive sites are present in the molecule.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process:

Step 1 : React 4-aminophenylacetic acid ethyl ester with phosgene or a carbonyldiimidazole derivative to form the carbonylurea intermediate.

Step 2 : Introduce the 2-chloroethylamine group through nucleophilic substitution.

  • Critical Parameters :
  • Temperature control (e.g., 0–5°C for carbamate formation to minimize side reactions).
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Validation : Confirm structure using 1H^1 \text{H}-NMR (e.g., urea NH protons at δ 8.5–9.5 ppm) and LC-MS for molecular ion verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1 \text{H}- and 13C^{13}\text{C}-NMR : Identify protons on the phenyl ring (δ 6.8–7.4 ppm), ester carbonyl (δ 170–175 ppm), and urea/chloroethyl groups.
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm1^{-1}) and ester C=O (~1740 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of ethyl group or chloroethylamine).
  • Elemental Analysis : Validate purity (>95%) .

Q. How should stability studies be designed to assess degradation under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 1–4 weeks.
  • Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation products.
  • Key Observations : Hydrolysis of the ester group in acidic/basic conditions or urea bond cleavage at elevated temperatures .

Advanced Research Questions

Q. What is the mechanistic role of the 2-chloroethyl group in biological systems?

  • Methodological Answer :

  • Alkylation Mechanism : The 2-chloroethyl group undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates DNA (e.g., guanine N7 positions), causing cross-linking and cytotoxicity.
  • Experimental Validation :
  • DNA Binding Assays : Use agarose gel electrophoresis to detect cross-linking in plasmid DNA.
  • Cytotoxicity Screening : Perform MTT assays in cancer cell lines (e.g., HeLa) with IC50_{50} determination .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace chloroethyl with methyl or hydroxyethyl groups).
  • Biological Testing : Compare IC50_{50} values in cytotoxicity assays and DNA binding efficiency.
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with DNA or target enzymes .

Q. What in vitro models are suitable for evaluating metabolic pathways?

  • Methodological Answer :

  • Liver Microsomes : Incubate the compound with rat/human liver microsomes and NADPH cofactors.
  • Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Q. How does molecular conformation influence reactivity and target binding?

  • Methodological Answer :

  • X-ray Crystallography : Determine crystal structure to analyze spatial arrangement (e.g., urea group planarity, chloroethyl orientation).
  • Conformational Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to study flexibility of the chloroethyl chain in aqueous environments.
  • Impact on Reactivity : Bulky substituents may sterically hinder aziridinium ion formation, reducing alkylation efficacy .

Contradictions and Limitations

  • Synthesis Variability : and describe ester synthesis via different intermediates (e.g., oxalate vs. carbamate routes), suggesting multiple viable pathways. Researchers should optimize based on starting material availability and scalability.
  • Toxicity Data : While highlights DNA alkylation as a key mechanism, species-specific metabolic differences (e.g., human vs. rodent liver enzymes) may affect toxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate

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